molecular formula C13H13NO2S B2698043 2-(2-Methylphenyl)benzene-1-sulfonamide CAS No. 217498-86-7

2-(2-Methylphenyl)benzene-1-sulfonamide

Cat. No.: B2698043
CAS No.: 217498-86-7
M. Wt: 247.31
InChI Key: IIBMQRQHYZAFLE-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C13H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a biphenyl structure

Scientific Research Applications

2-(2-Methylphenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s sulfonamide group is of interest in the study of enzyme inhibition and protein interactions.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may serve as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

While the specific mechanism of action for 2-(2-Methylphenyl)benzene-1-sulfonamide is not mentioned in the search results, sulfonamides in general are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase .

Safety and Hazards

This compound is a suspected carcinogen with experimental tumorigenic data . It is mildly toxic by ingestion and has potential mutagenic activity . When heated to decomposition, it emits very toxic fumes of NOx and SOx .

Future Directions

While specific future directions for 2-(2-Methylphenyl)benzene-1-sulfonamide are not mentioned in the search results, sulfonamides in general have extensive applications in medicinal and synthetic chemistry . They form the basis of several groups of drugs and have been gaining interest due to their physiological action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)benzene-1-sulfonamide typically involves the reaction of 2-methylbiphenyl with sulfonamide reagentsThe reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid, followed by neutralization and purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted biphenyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylphenyl)benzene-1-sulfonamide is unique due to its biphenyl structure combined with the sulfonamide group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)17(14,15)16/h2-9H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBMQRQHYZAFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217498-86-7
Record name 2-(2-methylphenyl)benzene-1-sulfonamide
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